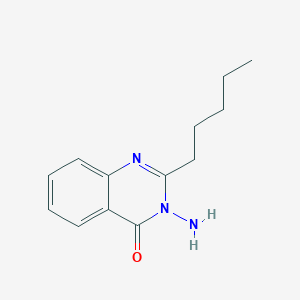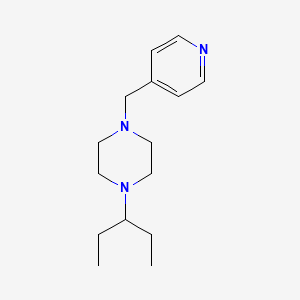![molecular formula C18H19N3O2 B10880928 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10880928.png)
2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[2-(1H-イミダゾール-4-イル)エチル]アミノ}メチリデン)-5-フェニルシクロヘキサン-1,3-ジオン: Diethyl 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)malonate hydrochloride は、次の化学式を持つ複雑な有機化合物です。
C13H20ClN3O4
{_svg_1}. イミダゾール環、フェニル基、シクロヘキサン-1,3-ジオン部分を含んでいます。準備方法
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between diethyl malonate and 2-(1H-imidazol-4-yl)ethylamine, followed by cyclization to form the cyclohexane-1,3-dione ring. The imidazole group plays a crucial role in the formation of the final product.
Reaction Conditions: The reaction typically occurs under mild conditions, with suitable solvents and catalysts. The choice of reagents and reaction conditions can influence the yield and purity of the compound.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
化学反応の分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the imidazole or cyclohexane-1,3-dione moieties.
Substitution: Substituents on the phenyl ring can be replaced through substitution reactions.
Base-Catalyzed Hydrolysis: Diethyl malonate can be hydrolyzed under basic conditions to yield the corresponding malonic acid.
Imidazole Ring Opening: The imidazole ring can be opened using strong acids or bases.
Aryl Substitution: Phenyl groups can be substituted using various electrophiles.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are essential for understanding the reaction pathways.
科学的研究の応用
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Its unique structure could have applications in materials science or catalysis.
作用機序
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While detailed comparisons are scarce, researchers may compare this compound with related imidazole-based molecules. Further studies are needed to highlight its uniqueness.
特性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H19N3O2/c22-17-8-14(13-4-2-1-3-5-13)9-18(23)16(17)11-19-7-6-15-10-20-12-21-15/h1-5,10-12,14,22H,6-9H2,(H,20,21) |
InChIキー |
STIIELHRTFPOQH-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C(=C1O)C=NCCC2=CN=CN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10880865.png)
![2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880869.png)
![1-[1-(2-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B10880884.png)

![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B10880889.png)
![(4-{(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10880896.png)

![Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10880901.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
![(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10880921.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10880932.png)

![(4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880940.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880942.png)
